molecular formula C10H20ClNO4 B6184549 methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2639408-05-0

methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6184549
CAS No.: 2639408-05-0
M. Wt: 253.7
InChI Key:
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Description

Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride is a chemical compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is characterized by its cyclooctane ring structure with multiple hydroxyl (OH) and amino (NH2) groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the cyclooctane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The hydroxyl and amino groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of secondary and tertiary amines.

  • Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride can be used to study enzyme-substrate interactions and protein binding. Its structural similarity to natural compounds allows it to be used as a probe in biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents. It can be used in the synthesis of pharmaceuticals and as a precursor for active pharmaceutical ingredients (APIs).

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

  • Methyl 2-amino-5,6-dihydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but with a cyclohexane ring instead of cyclooctane.

  • Methyl 2-amino-5,6-dihydroxy-1-carboxylate hydrochloride: Similar functional groups but different ring structure.

Uniqueness: Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride is unique due to its larger ring size and the presence of multiple hydroxyl and amino groups. This combination of features allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

CAS No.

2639408-05-0

Molecular Formula

C10H20ClNO4

Molecular Weight

253.7

Purity

95

Origin of Product

United States

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